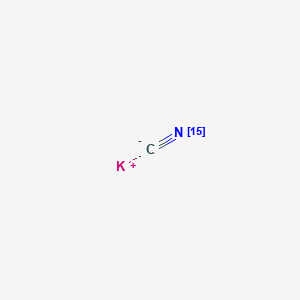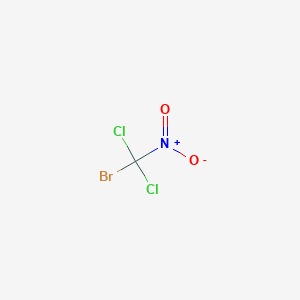
2-(羟甲基)丁酸
描述
2-Ethylhydracrylic acid is a branched-chain saturated fatty acid that is butanoic acid substituted by a hydroxymethyl group at position 2 . It is a metabolite derived from the isoleucine metabolism .
Synthesis Analysis
2-Ethylhydracrylic acid is an intermediate metabolite in the conversion of R-2-methylbutyrate into 2-ethylhydracrylic acid . This process is variably increased in defects of isoleucine oxidation at distal steps in the catabolic pathway .Molecular Structure Analysis
The molecular formula of 2-Ethylhydracrylic acid is C5H10O3 . It has an average mass of 118.131 Da and a mono-isotopic mass of 118.062996 Da .Physical And Chemical Properties Analysis
2-Ethylhydracrylic acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 253.3±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 57.0±6.0 kJ/mol . The flash point is 121.2±19.1 °C .科学研究应用
新型有机化合物的合成
2-(羟甲基)丁酸在合成环酮和氨基酸中起着重要作用。 其结构允许构建复杂的有机分子,这些分子对于开发药物和农用化学品至关重要 .
聚合物合成
该化合物在聚合物化学中起着至关重要的作用。 它用于合成新型聚合物,这些聚合物在生物降解材料、涂料和粘合剂中具有潜在的应用 .
材料开发
研究人员利用2-(羟甲基)丁酸来开发新型材料。 它的特性可以促进高性能塑料和复合材料生产的创新 .
燃料和溶剂开发
该化合物的独特结构使其成为开发替代燃料和溶剂的候选者。 它的衍生物可用于提高燃油效率或制造毒性更低的工业溶剂 .
医学研究:诊断标记
2-乙基羟丙酸在医学研究中用作诊断标记,特别是在识别代谢紊乱,如短链/支链酰基辅酶A脱氢酶缺乏症(SBCADD) .
生化分析
在生化分析中,2-(羟甲基)丁酸衍生物用作气相色谱-质谱法 (GC-MS) 等技术的标准品,用于分析体液和脑脊液 .
代谢研究
该化合物在代谢研究中具有重要意义,尤其是在了解支链氨基酸(如异亮氨酸)的分解代谢方面。 它有助于探索代谢途径及其对人类健康的影响 .
环境监测
作用机制
Target of Action
It’s known that this compound is a derivative of l-isoleucine oxidation , suggesting that it may interact with enzymes or pathways involved in amino acid metabolism.
Mode of Action
It’s known that similar compounds, such as β-hydroxy β-methylbutyric acid, increase protein synthesis in human skeletal muscle via phosphorylation of the mechanistic target of rapamycin (mtor) and subsequent activation of mtorc1 . This leads to protein biosynthesis in cellular ribosomes via phosphorylation of mTORC1’s immediate targets .
Biochemical Pathways
2-(hydroxymethyl)butanoic acid is likely involved in the metabolism of amino acids, given its derivation from L-isoleucine . It may affect the pathways of protein synthesis and degradation, potentially influencing the balance between muscle protein synthesis and breakdown .
Result of Action
Similar compounds have been shown to increase protein synthesis, suggesting potential anabolic effects
生化分析
Biochemical Properties
The mechanism of action of 2-(Hydroxymethyl)butanoic acid involves its ability to act as a proton donor . This proton transfer occurs through a nucleophilic substitution reaction . It has proven valuable in synthesizing novel organic compounds like cyclic ketones and amino acids .
Cellular Effects
For instance, it is involved in the metabolism of L-isoleucine .
Molecular Mechanism
The molecular mechanism of 2-(Hydroxymethyl)butanoic acid involves its ability to act as a proton donor . This proton transfer occurs through a nucleophilic substitution reaction , which allows it to participate in various biochemical reactions.
Temporal Effects in Laboratory Settings
Its role in the synthesis of chemicals, usage as a fuel additive and solvent, as well as its role in the production of polymers, paints, and coatings, suggest that it may have long-term effects on cellular function .
Metabolic Pathways
2-(Hydroxymethyl)butanoic acid is a metabolite derived from the isoleucine metabolism
属性
IUPAC Name |
2-(hydroxymethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZQVAUJTDKQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863387 | |
| Record name | 2-(Hydroxymethyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Ethylhydracrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4374-62-3 | |
| Record name | 2-Ethyl-3-hydroxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4374-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhydracrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004374623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylhydracrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 2-ethylhydracrylic acid (2-EHA)?
A1: 2-EHA is a metabolite formed during the breakdown of the amino acid isoleucine. It's primarily associated with a minor metabolic pathway referred to as the R-pathway. [, ] While normally present in low concentrations in urine, elevated levels of 2-EHA can indicate disruptions in isoleucine metabolism. [, , ]
Q2: How is 2-EHA connected to Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)?
A2: SBCADD is a metabolic disorder characterized by the excretion of 2-methylbutyrylglycine (2-MBG). Interestingly, research has revealed elevated 2-EHA levels in SBCADD patients, a finding that challenges previous understandings of the R-pathway. [] This suggests the existence of an alternative enzyme involved in R-2-MBG dehydrogenation, leading to 2-EHA production. This finding also highlights 2-EHA as a potential diagnostic marker for SBCADD. []
Q3: Can you elaborate on the R-pathway of isoleucine metabolism and the role of 2-EHA?
A3: The R-pathway represents a less common route for isoleucine degradation. Studies using labeled precursors in rats indicate that R-2-methylbutyrate is converted to 2-EHA, likely through an intermediate, 2-ethylacrylic acid. [] Further metabolism of 2-EHA might involve its oxidation to ethylmalonic acid, mirroring the S-metabolite pathway via methylmalonate. []
Q4: What is the connection between 2-EHA and Barth syndrome?
A4: Barth syndrome is a serious genetic disorder characterized by various symptoms, including cardioskeletal myopathy and neutropenia. One of its hallmarks is the elevated urinary excretion of 3-methylglutaconic acid and 2-EHA. [] While the exact reason for this increase remains unclear, it suggests a possible link between 2-EHA and mitochondrial dysfunction, a key feature of Barth syndrome. []
Q5: Are there any other diseases or conditions where 2-EHA levels are altered?
A5: Besides SBCADD and Barth syndrome, abnormal 2-EHA excretion has been reported in other metabolic disorders affecting isoleucine degradation. For instance, elevated 2-EHA levels are observed in conditions like 3-oxoacyl-CoA thiolase deficiency and methylmalonyl-CoA mutase deficiency. [] Conversely, 2-EHA excretion is reduced in branched-chain oxo acid decarboxylase deficiency (maple syrup urine disease). [] This highlights the sensitivity of 2-EHA levels to disruptions in isoleucine metabolism.
Q6: Are there any established analytical methods for measuring 2-EHA levels?
A7: The research papers mention the use of gas chromatography-mass spectrometry (GC-MS) for analyzing urine organic acids, including 2-EHA. [, ] GC-MS is a highly sensitive and specific technique for identifying and quantifying different organic compounds within a sample.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)



![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)



